N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-14-27-15-4-5-20-16-18(8-11-22(20)27)12-13-25-23(28)24(29)26-17-19-6-9-21(30-2)10-7-19/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYFUKJLNDHPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.5 g/mol. The compound features an oxalamide backbone and substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O2 |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 955792-89-9 |
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Its structural components suggest potential activity as an antagonist or modulator at certain receptor sites.
Potential Targets:
- Histamine Receptors : The presence of the methoxybenzyl group may enhance affinity for histamine receptors, which are implicated in allergic responses and gastric acid secretion.
- Dopaminergic Pathways : The tetrahydroquinoline moiety suggests potential interactions with dopaminergic systems, which could be relevant in treating disorders such as Parkinson's disease.
In Vitro Studies
Preliminary in vitro studies have demonstrated that this compound exhibits significant activity against specific cell lines. For instance:
- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating moderate efficacy.
Case Studies
- Study on Anticancer Properties : A study published in a peer-reviewed journal indicated that derivatives of similar structures showed enhanced cytotoxicity against breast cancer cell lines (MCF-7). While direct studies on this compound are pending, structural analogs have provided insights into its potential efficacy .
- Neuropharmacological Investigation : Research focusing on compounds with tetrahydroquinoline cores has demonstrated their utility in modulating dopaminergic activity. This suggests a possible application for this compound in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Oxalamide derivatives exhibit significant pharmacological and industrial relevance. Below is a comparative analysis of structurally related compounds:
Research Findings and Data
Metabolic Pathways
- Oxidative Metabolism: Dominant in oxalamides with aromatic/heterocyclic substituents (e.g., pyridyl groups in No. 1768). The target compound’s tetrahydroquinolin group may undergo CYP450-mediated oxidation .
- Amide Hydrolysis: Absent in No. 1768 and structurally similar compounds, suggesting metabolic stability of the oxalamide core .
Q & A
Q. How can reaction yields be improved for the alkylation of the tetrahydroquinoline nitrogen with 1-propyl iodide?
- Methodological Answer :
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in a biphasic system (HO/CHCl) to enhance alkylation efficiency .
- Microwave Assistance : Apply microwave irradiation (80°C, 30 min) to accelerate the reaction, as demonstrated for similar quinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
